![molecular formula C13H13NO3S B12524115 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- CAS No. 653568-72-0](/img/structure/B12524115.png)
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
The synthesis of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-amino-4-arylthiazoles with various reagents to produce the desired compound .
Análisis De Reacciones Químicas
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific enzymes and receptors . This compound can modulate biochemical pathways, leading to its diverse biological activities.
Comparación Con Compuestos Similares
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- apart is its unique structure, which allows for specific interactions with molecular targets, leading to its distinct biological activities.
Propiedades
Número CAS |
653568-72-0 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Clave InChI |
MOGMXOSOZINUAO-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


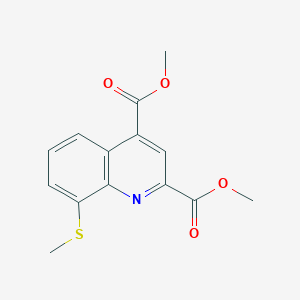
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)
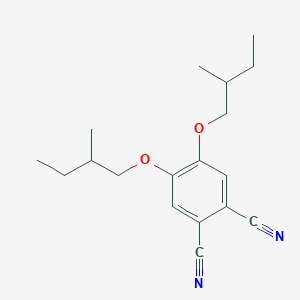
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

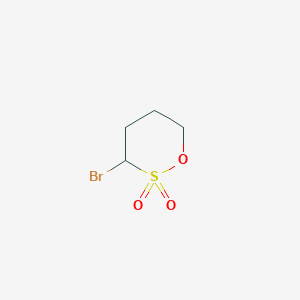
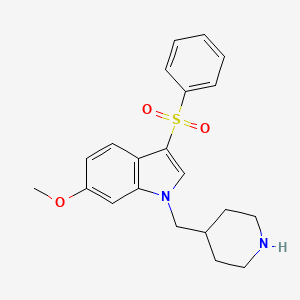
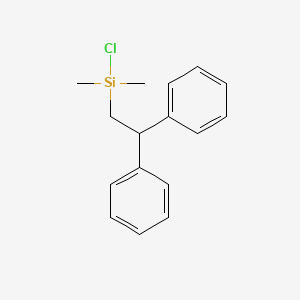
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
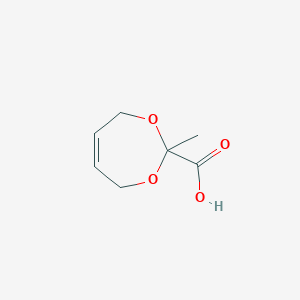
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)

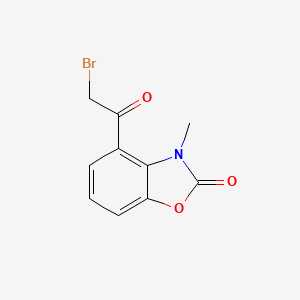
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
